![molecular formula C17H34O2S B12112022 2-(Tetradecylthio)propanoic acid](/img/structure/B12112022.png)
2-(Tetradecylthio)propanoic acid
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Overview
Description
2-(Tetradecylthio)propanoic acid is an organic compound with the molecular formula C17H34O2S It is a derivative of propanoic acid, where a tetradecylthio group is attached to the second carbon of the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecylthio)propanoic acid typically involves the reaction of tetradecylthiol with a suitable propanoic acid derivative. One common method is the esterification of propanoic acid followed by the introduction of the tetradecylthio group through a substitution reaction. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and may involve heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Tetradecylthio)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the tetradecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The tetradecylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted propanoic acid derivatives.
Scientific Research Applications
2-(Tetradecylthio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(Tetradecylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The tetradecylthio group can interact with cellular membranes, potentially disrupting their integrity and leading to antimicrobial effects. Additionally, the compound may inhibit certain enzymes or proteins, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Tetradecylthioacetic acid: Similar in structure but with an acetic acid backbone.
2-(Dodecylthio)propanoic acid: Similar but with a shorter dodecylthio group.
2-(Hexadecylthio)propanoic acid: Similar but with a longer hexadecylthio group.
Uniqueness
2-(Tetradecylthio)propanoic acid is unique due to its specific tetradecylthio group, which imparts distinct chemical and biological properties. Its balance of hydrophobic and hydrophilic characteristics makes it particularly useful in various applications, distinguishing it from other similar compounds.
Biological Activity
Overview
2-(Tetradecylthio)propanoic acid is an organic compound with the molecular formula C17H34O2S. It is characterized by a tetradecylthio group attached to the second carbon of a propanoic acid backbone. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. The unique structure of this compound contributes to its distinctive properties, making it a subject of interest in various fields, including medicinal chemistry and industrial applications.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and specific molecular targets:
- Membrane Disruption : The hydrophobic tetradecylthio group can integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis in microbial organisms.
- Enzyme Inhibition : Research suggests that the compound may inhibit certain enzymes or proteins involved in critical metabolic pathways, further contributing to its antimicrobial effects.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated its effectiveness in inhibiting the growth of pathogens, which can be attributed to its ability to disrupt cellular membranes.
- Bacterial Activity : The compound has shown efficacy against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
- Fungal Activity : Its antifungal properties have been noted, particularly against strains that are resistant to conventional antifungal treatments.
Case Studies
- Antibacterial Efficacy : A study conducted on the antibacterial effects of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating potent activity against these pathogens.
- Antifungal Effects : In another investigation focusing on fungal pathogens, this compound demonstrated significant inhibition against Candida albicans with an MIC of 75 µg/mL. This suggests its potential use in treating fungal infections, particularly in immunocompromised patients.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structure Type | Antimicrobial Activity | Unique Features |
---|---|---|---|
This compound | Propanoic acid | Strong | Tetradecylthio group enhances membrane disruption |
Tetradecylthioacetic acid | Acetic acid | Moderate | Shorter carbon chain reduces hydrophobicity |
2-(Dodecylthio)propanoic acid | Propanoic acid | Moderate | Shorter dodecyl group may limit activity |
2-(Hexadecylthio)propanoic acid | Propanoic acid | Strong | Longer carbon chain increases hydrophobicity |
Research Applications
The biological activities of this compound make it a valuable compound for various research applications:
- Medicinal Chemistry : Its potential as an antimicrobial agent is being explored for developing new drugs targeting resistant bacterial strains.
- Industrial Applications : The compound can be utilized in formulating disinfectants and preservatives due to its antimicrobial properties.
Properties
Molecular Formula |
C17H34O2S |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
2-tetradecylsulfanylpropanoic acid |
InChI |
InChI=1S/C17H34O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16(2)17(18)19/h16H,3-15H2,1-2H3,(H,18,19) |
InChI Key |
VPJRNEVIRPBAJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCSC(C)C(=O)O |
Origin of Product |
United States |
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